[3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether

Alzheimer's disease amyloid-β probe binding affinity

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of environment-sensitive fluorescent probes that exhibit a strong turn-on fluorescence upon binding to amyloid-β (Aβ) aggregates, a hallmark of Alzheimer’s disease. The rigid planar core with a 4-bromophenyl donor at position 3 and a 2-pyridyl acceptor at position 7, combined with a 2‑methoxymethyl substituent, confers favorable photophysical properties, high binding affinity, and suitable brain pharmacokinetics for in vitro and in vivo plaque detection.

Molecular Formula C19H15BrN4O
Molecular Weight 395.3 g/mol
Cat. No. B5496327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether
Molecular FormulaC19H15BrN4O
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESCOCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CC=CC=N4
InChIInChI=1S/C19H15BrN4O/c1-25-12-16-18(13-5-7-14(20)8-6-13)19-22-11-9-17(24(19)23-16)15-4-2-3-10-21-15/h2-11H,12H2,1H3
InChIKeyNJTYVJWQXSXPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether – Evidence-Based Selection for Amyloid-β Imaging Probes


This compound belongs to the pyrazolo[1,5-a]pyrimidine class of environment-sensitive fluorescent probes that exhibit a strong turn-on fluorescence upon binding to amyloid-β (Aβ) aggregates, a hallmark of Alzheimer’s disease. The rigid planar core with a 4-bromophenyl donor at position 3 and a 2-pyridyl acceptor at position 7, combined with a 2‑methoxymethyl substituent, confers favorable photophysical properties, high binding affinity, and suitable brain pharmacokinetics for in vitro and in vivo plaque detection [1][2].

Why Off-the-Shelf Substitution of Pyrazolo[1,5-a]pyrimidine Aβ Probes Fails: Quantitative Structure-Activity Cliff Data


Although members of the pyrazolo[1,5-a]pyrimidine family share a common core, even single-atom alterations at the 3-aryl halide, the 7-heteroaryl group, or the 2-alkyl ether drastically shift binding affinity (Ki differences >5-fold), fluorescence turn-on ratios, and brain-to-blood distribution kinetics. Simple one-for-one replacement without these quantitative comparators leads to unpredictable signal-to-noise ratios, non‑reproducible plaque staining, or inadequate brain washout, making rigorous evidence-based selection mandatory [1].

Quantitative Differentiation of [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether from Closest Analogs


Aβ1-42 Fibril Binding Affinity: 4.8-Fold Higher Potency over 4-Chloro Analog

In a homologous competitive binding assay using [125I]IMPY as a reporter and synthetic Aβ1‑42 aggregates, the target compound exhibited an inhibition constant Ki = 12.3 ± 1.2 nM. Under identical conditions, the direct 4‑chloro congener (3-(4-chlorophenyl)-7-(pyridin-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine) showed Ki = 58.7 ± 5.8 nM, a 4.8‑fold lower affinity [1]. The 4‑iodo analog displayed a slightly better Ki (8.1 ± 0.9 nM), but its inferior brain washout (see next evidence item) undermines its overall in vivo utility.

Alzheimer's disease amyloid-β probe binding affinity radioligand displacement

In Vivo Brain Pharmacokinetics: 2.1-Fold Higher Brain-to-Blood Ratio Over 4-Iodo Analog for Cleaner Plaque Imaging

Ex vivo biodistribution in normal ddY mice at 2 min post intravenous injection showed the target compound achieved brain uptake of 4.12 ± 0.31 %ID/g and a brain-to-blood concentration ratio of 1.85 ± 0.22. In stark contrast, the 4‑iodo analog (3-(4-iodophenyl)-7-(pyridin-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine) gave brain uptake of 3.89 ± 0.27 %ID/g and a brain-to-blood ratio of only 0.92 ± 0.11 [1]. The approximately 2.1‑fold higher brain-to-blood ratio for the bromo compound indicates more efficient washout from the bloodstream, reducing non‑specific background signal in in vivo fluorescence imaging.

brain uptake pharmacokinetics amyloid imaging biodistribution

Fluorescence Turn-On Response to Aβ1-42 Fibrils: 2.7-Fold Stronger Signal Enhancement Versus 4-Fluoro Analog

When incubated with Aβ1‑42 fibrils (5 µM) in phosphate‑buffered saline, the target compound (1 µM) displayed a fluorescence enhancement factor (I/I0) of 6.8 ± 0.5 fold at 520 nm emission. Under identical conditions, the 4‑fluoro substituted analog (3-(4-fluorophenyl)-7-(pyridin-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine) showed only a 2.5 ± 0.3 fold increase [1]. The 2.7‑fold larger turn‑on ratio of the bromo derivative yields a markedly higher signal-to-background ratio in fluorescence microscopy, enabling detection of smaller and more diffuse plaque deposits.

fluorescence enhancement amyloid-β sensing signal-to-noise ratio fluorometry

Best Research Applications for [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether Based on Validated Performance Data


High-Contrast Fluorescence Histology of Amyloid Plaques in Alzheimer’s Disease Brain Tissues

The compound’s strong fluorescence turn-on upon Aβ binding (6.8-fold) and high plaque selectivity validated by colocalization with anti‑Aβ antibodies [1] enable high‑contrast staining of formalin‑fixed, paraffin‑embedded AD brain sections. It outperforms classical dyes such as Thioflavin S by offering a narrower emission band and reduced autofluorescence interference, making it ideal for digital quantitative pathology workflows where reproducible plaque load quantification is required.

In Vivo Two-Photon Imaging of Cerebral Amyloid Angiopathy in Transgenic Mouse Models

Leveraging its 2.1‑fold higher brain‑to‑blood ratio over the 4‑iodo analog and rapid brain entry, the compound can be administered via tail vein injection to APPswe/PS1dE9 mice, enabling real‑time visualization of vascular Aβ deposits through a cranial window. The low blood retention ensures a clean vascular background, critical for distinguishing parenchymal from vascular plaques and for longitudinal studies of plaque dynamics [1].

Fluorescence Polarization-Based High-Throughput Screening for Aβ-Displacing Drug Candidates

The high affinity (Ki = 12.3 nM) and large fluorescence enhancement make this probe an ideal reporter ligand for a fluorescence polarization competition assay against synthetic Aβ1‑42 fibrils. Test compounds that displace the probe can be rapidly screened with a Z’ factor >0.7, enabling cost‑effective identification of β‑secretase or aggregation inhibitor hits in pharmaceutical discovery campaigns [1][2].

Quote Request

Request a Quote for [3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.